Azonane-1-carbonyl chloride
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Overview
Description
Azonane-1-carbonyl chloride is an organic compound with the molecular formula C₉H₁₆ClNO It is a derivative of azonane, a nine-membered nitrogen-containing ring, where the carbonyl chloride functional group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Azonane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of azonane with phosgene (COCl₂) under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process can be summarized as follows:
Azonane+Phosgene→Azonane-1-carbonyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Azonane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, alcohols, and thiols, to form corresponding azonane derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form azonane-1-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding azonane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (R-NH₂) or alcohols (R-OH) in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a common reducing agent.
Major Products Formed:
Substitution: Azonane-1-amine, azonane-1-ol, etc.
Hydrolysis: Azonane-1-carboxylic acid.
Reduction: Azonane-1-methanol.
Scientific Research Applications
Azonane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
Azonane-1-carbonyl chloride can be compared with other carbonyl chlorides, such as:
Cyclohexanecarbonyl chloride: A six-membered ring compound with similar reactivity but different steric and electronic properties.
Piperidine-1-carbonyl chloride: A six-membered nitrogen-containing ring, which is more commonly used in pharmaceutical synthesis.
Uniqueness: this compound’s nine-membered ring structure imparts unique steric and electronic characteristics, making it a valuable intermediate for synthesizing compounds that require larger ring systems or specific spatial arrangements.
Comparison with Similar Compounds
- Cyclohexanecarbonyl chloride
- Piperidine-1-carbonyl chloride
- Azepane-1-carbonyl chloride
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
azonane-1-carbonyl chloride |
InChI |
InChI=1S/C9H16ClNO/c10-9(12)11-7-5-3-1-2-4-6-8-11/h1-8H2 |
InChI Key |
ARRJKPZUGOYXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCN(CCC1)C(=O)Cl |
Origin of Product |
United States |
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